molecular formula C5H4N6 B097133 Pyrimido[5,4-e][1,2,4]triazin-5-amine CAS No. 19359-15-0

Pyrimido[5,4-e][1,2,4]triazin-5-amine

Cat. No.: B097133
CAS No.: 19359-15-0
M. Wt: 148.13 g/mol
InChI Key: IFIRGWFMDSYTEQ-UHFFFAOYSA-N
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Description

Pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that belongs to the class of triazines. It is characterized by a fused ring structure consisting of a pyrimidine ring and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrimido[5,4-e][1,2,4]triazin-5-amine can be synthesized through various methods. One common approach involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO₂), followed by intramolecular cyclization to yield the desired this compound .

Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing hydrazinyluracil with DMF-DMA directly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-e][1,2,4]triazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Properties : Pyrimido[5,4-e][1,2,4]triazin-5-amine derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines, including human lung carcinoma (A549) cells. Studies indicate that these compounds may function as effective antitumor agents by inducing apoptosis in cancer cells .
    • Antibacterial and Antiviral Activities : The compound has also been investigated for its antibacterial and antiviral properties. Research suggests that it can inhibit the growth of certain bacterial strains and exhibit activity against viral infections .
  • Biological Research
    • Chaperone Amplification : Recent studies have explored the role of this compound as a "chaperone amplifier," which may enhance the activity of heat shock proteins. This property could be beneficial in treating diseases related to protein misfolding such as neurodegenerative disorders .
    • Cytoprotection : The compound has demonstrated cytoprotective effects in cellular models exposed to toxic agents like rotenone. This suggests potential applications in neuroprotection and the treatment of conditions like Parkinson's disease.
  • Chemical Synthesis
    • Building Block for Complex Molecules : In synthetic chemistry, this compound serves as a precursor for creating more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows for the development of novel compounds with enhanced biological activities .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
Pyrimido[4,5-e][1,2,4]triazineSimilar fused ring structureDifferent substitution patterns affecting activity
PyrazolopyrimidineContains a pyrazole ringExhibits distinct biological activities
FervenulinA natural product from Streptomyces fervensNoted for broad biological activities

This compound stands out due to its specific amino substitution at the 5-position and its resulting diverse biological activity profile.

Anticancer Activity Evaluation

A study evaluated several derivatives of this compound for their anticancer properties against human lung carcinoma (A549) cells. The synthesized compounds were screened for cytotoxicity using standard assays. Results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range .

Cytoprotective Effects

Research has also highlighted the cytoprotective effects of this compound against oxidative stress induced by rotenone in neuronal cell models. The study reported that treatment with this compound significantly reduced cell death and oxidative markers compared to untreated controls .

Mechanism of Action

The mechanism of action of pyrimido[5,4-e][1,2,4]triazin-5-amine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce DNA damage in cancer cells, leading to cell death. It may also inhibit the activity of certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[5,4-e][1,2,4]triazin-5-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Biological Activity

Pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the triazine class of compounds and features a fused ring structure that contributes to its unique chemical properties. Research has indicated that this compound exhibits potential anticancer , antibacterial , and antiviral activities.

Targeted Biological Activities

  • Anticancer Activity :
    • Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been reported to exhibit significant cytotoxicity against the A549 human lung carcinoma cell line.
    • The compound's mechanism involves inducing apoptosis and disrupting cellular proliferation pathways.
  • Antibacterial and Antiviral Properties :
    • Preliminary investigations suggest that this compound may inhibit bacterial growth and viral replication. Its structural similarity to other known antibacterial agents indicates potential efficacy against resistant strains .
  • Cytoprotective Effects :
    • Derivatives of this compound have shown protective effects against oxidative stress and toxicity induced by compounds like rotenone. For example, certain derivatives demonstrated an EC50 value of 0.23 µM in protecting against cell toxicity models .

Case Studies and Experimental Data

A range of studies has been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFocusFindings
CytotoxicityExhibited potent cytotoxic activity against A549 cell line with a CC50/EC50 ratio indicating high therapeutic potential.
Hypoglycemic EffectsIdentified as a hypoglycemic agent with non-selective inhibitory properties against protein tyrosine phosphatases.
CytoprotectionShowed significant cytoprotection in oxidative stress models with an EC50 value of 2.5 µM.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including the condensation of hydrazinyluracil with aromatic aldehydes followed by nitrosation and cyclization processes. This versatility allows for the development of numerous derivatives with tailored biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pyrimido[5,4-e][1,2,4]triazin-5-amine?

The compound is synthesized via azide substitution: reacting 5-chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine with sodium azide (NaN₃) in aqueous ethanol, yielding 5-aminopyrimido[5,4-e][1,2,4]triazine . Alkylation (e.g., with benzyl chloride) introduces substituents at the 5-position, while hydrolysis under basic conditions converts the amine to a ketone. Acid-free conditions favor pyrimidine ring opening, forming 6-amino-as-triazine-5-carboxamidine derivatives .

Q. How is the structure of this compound characterized?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, UV spectroscopy and crystallographic data validate heteroaromaticity and planar ring systems in derivatives . Advanced techniques like X-ray crystallography resolve regioselectivity in alkylation products .

Advanced Research Questions

Q. How do reaction conditions influence nucleophilic substitutions on this compound derivatives?

Under acidic conditions (e.g., HCl), nucleophiles like ethylamine or hydrazine substitute the 5-amino group directly. In contrast, neutral conditions induce pyrimidine ring cleavage, yielding carboxamidine intermediates. For instance, ethylamine in HCl produces 5-ethylamino derivatives, while hydrazine without acid forms ring-opened hydrazino-carboxamidines . Optimization requires pH control to balance substitution vs. ring-opening pathways.

Q. What computational approaches predict the drug-likeness of this compound analogs?

Tools like Osiris Property Explorer and ALOGPS 2.1 evaluate parameters such as LogP, solubility, and Lipinski’s Rule of Five. For example, imidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5-thiones were analyzed for lipophilicity and bioavailability, guiding prioritization of analogs with favorable pharmacokinetic profiles . Molecular docking studies further assess binding affinities to biological targets like kinase enzymes .

Q. What challenges arise in regioselective alkylation of this compound?

Alkylation at the 5-position competes with N-alkylation of the triazine ring. For example, benzyl chloride selectively targets the 5-amino group in 3-ethylpyrimido derivatives, yielding 5-benzylamino products. Steric and electronic factors influence selectivity; bulky alkylating agents may favor N-alkylation, requiring optimized reaction temperatures and solvent systems .

Q. How does ring contraction of this compound derivatives occur?

Reduction with sodium dithionite (Na₂S₂O₄) in acetic acid induces ring contraction, converting the pyrimido-triazine system into hypoxanthine analogs (e.g., 9-acetamidohypoxanthine). This transformation involves reductive cleavage of the pyrimidine ring, followed by cyclization of the residual triazine moiety. Such reactions are critical for generating bioactive purine-like scaffolds .

Q. What biological activities are observed in this compound derivatives?

Derivatives exhibit kinase inhibitory activity (e.g., Lck inhibitors) and antibiotic properties (e.g., fervenulin analogs). Biological evaluation includes in vitro assays against cancer cell lines and enzymatic inhibition studies. For example, imidazo-pyrimido-pyrimidinones showed antitubulin activity in sea urchin embryo assays, suggesting antimitotic potential .

Q. Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., ring-opened carboxamidines) .
  • Spectroscopic Validation : Use ¹H/¹³C NMR to distinguish between substitution and ring-opening products. Crystallography resolves regiochemical ambiguities .
  • Computational Workflow : Combine molecular dynamics simulations with free energy calculations to predict binding modes of kinase inhibitors .

Properties

IUPAC Name

pyrimido[5,4-e][1,2,4]triazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c6-4-3-5(9-1-8-4)11-10-2-7-3/h1-2H,(H2,6,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIRGWFMDSYTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=CN=C2N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295363
Record name Pyrimido[5,4-e]-1,2,4-triazin-5-amine
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Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19359-15-0
Record name NSC101499
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Record name Pyrimido[5,4-e]-1,2,4-triazin-5-amine
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Record name pyrimido[5,4-e][1,2,4]triazin-5-amine
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